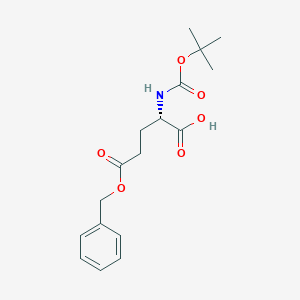

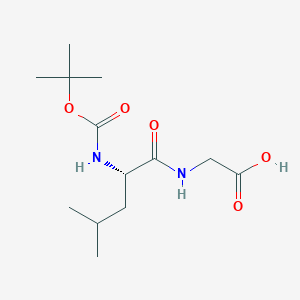

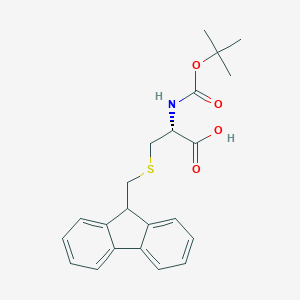

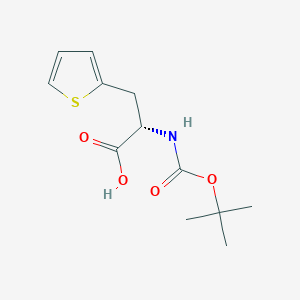

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

説明

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is an alanine derivative . It is also known as "(3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid" . This compound is used for research purposes .

Molecular Structure Analysis

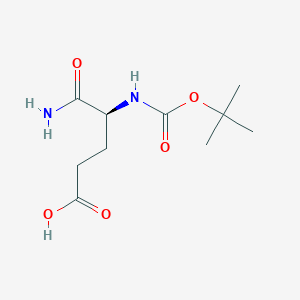

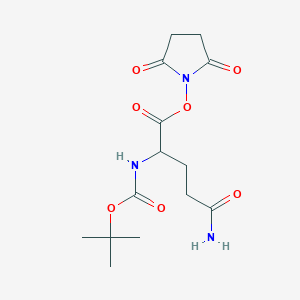

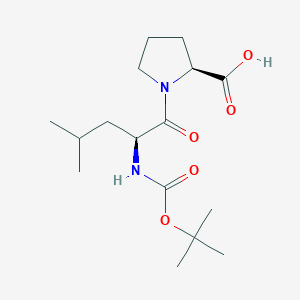

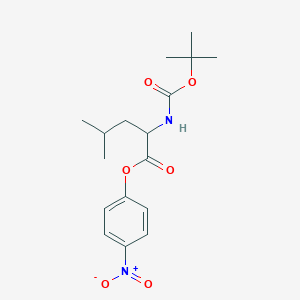

The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is C12H17NO4S . The molecular weight is 271.33 g/mol . The InChI code is "1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1" .

Physical And Chemical Properties Analysis

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is a solid substance with a white to off-white color . It should be stored at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

科学的研究の応用

Peptide Synthesis

Boc-L-2-Thienylalanine: is widely used in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during peptide synthesis . It is particularly useful in solid-phase peptide synthesis, where it can be selectively deprotected under mild acidic conditions without affecting other sensitive functional groups in the peptide chain.

Medicinal Chemistry

In medicinal chemistry, Boc-L-2-Thienylalanine is utilized to create novel compounds with potential therapeutic effects. Its incorporation into peptides can lead to the development of new drugs that can inhibit or modulate the activity of certain biological targets . For example, it has been used in the design of peptide-based inhibitors that can disrupt protein-protein interactions involved in disease pathways.

Biochemistry Research

This compound plays a role in biochemistry research as an analog of phenylalanine. It has been used in studies to understand the metabolism of amino acids and peptides in bacteria. For instance, oligopeptides containing Boc-L-2-Thienylalanine have been shown to inhibit the growth of Escherichia coli, providing insights into the antimicrobial properties of peptide-based compounds .

Pharmaceutical Development

Boc-L-2-Thienylalanine: is a building block in the development of pharmaceuticals. It is used to synthesize peptides and small molecules that are evaluated for their pharmacological properties. Its unique thiophene ring can contribute to the binding affinity and specificity of pharmaceutical compounds towards their biological targets .

Chemical Synthesis

In chemical synthesis, Boc-L-2-Thienylalanine is used as an intermediate in the preparation of more complex organic molecules. Its reactive side chain can undergo various chemical transformations, enabling the synthesis of a diverse array of chemical entities with potential applications in different fields .

Material Science

The thiophene moiety of Boc-L-2-Thienylalanine makes it a candidate for the development of novel materials. Thiophene-containing compounds are known for their conductive properties and are used in the creation of organic semiconductors and other electronic materials .

Industrial Applications

While specific industrial uses of Boc-L-2-Thienylalanine are not widely documented, amino acids and their derivatives are generally used in various industrial processes. They can serve as chiral catalysts, additives in polymer synthesis, and as precursors for the production of biodegradable plastics .

Analytical Chemistry

Boc-L-2-Thienylalanine: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or validating analytical methods that are used to detect and quantify amino acids and peptides in complex mixtures .

作用機序

Target of Action

The primary target of Boc-L-2-Thienylalanine is Phenylalanine-4-hydroxylase . This enzyme plays a crucial role in the metabolism of the amino acid phenylalanine, converting it into tyrosine, a precursor to several important neurotransmitters.

Biochemical Pathways

The biochemical pathways affected by Boc-L-2-Thienylalanine are primarily those involving the metabolism of phenylalanine and the synthesis of tyrosine . Downstream effects could include alterations in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine.

Result of Action

The molecular and cellular effects of Boc-L-2-Thienylalanine’s action would likely depend on its specific interactions with Phenylalanine-4-hydroxylase and the resulting changes in phenylalanine and tyrosine metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Boc-L-2-Thienylalanine. For instance, it is recommended to store the compound at a temperature of 28°C .

特性

IUPAC Name |

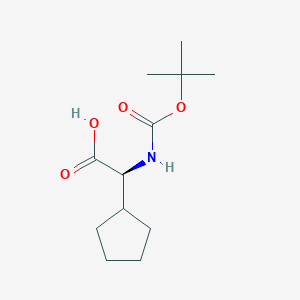

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLISTAWQHSIHL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370329 | |

| Record name | N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | |

CAS RN |

56675-37-7 | |

| Record name | N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Thien-2-yl)-L-alanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。